N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyridine ring, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Pyridine Ring Formation: The pyridine ring can be synthesized via a condensation reaction involving an aldehyde and ammonia or an amine.
Benzodioxine Formation: The benzodioxine moiety can be synthesized through the cyclization of a catechol derivative with an appropriate dihalide.
Amide Bond Formation: The final step involves the coupling of the synthesized intermediates to form the amide bond, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide shares structural similarities with other pyrazole and pyridine derivatives, such as:
- This compound
- This compound
Uniqueness
- The unique combination of the pyrazole, pyridine, and benzodioxine moieties in this compound provides it with distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(21-14-28-19-6-1-2-7-20(19)29-21)24-11-12-26-18(15-8-9-15)13-17(25-26)16-5-3-4-10-23-16/h1-7,10,13,15,21H,8-9,11-12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBOCSEAUIIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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